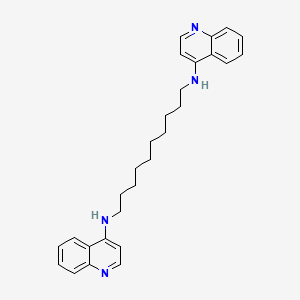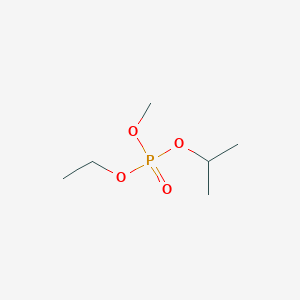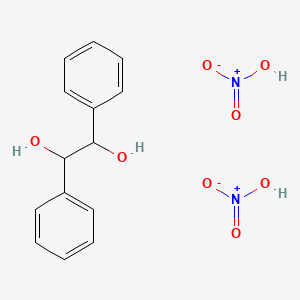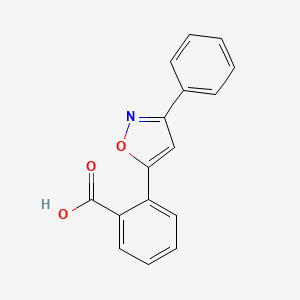
2-(3-phenyl-1,2-oxazol-5-yl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid is an organic compound with the molecular formula C16H11NO3 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a phenyl-oxazole group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the Erlenmeyer-Plochl reaction, which involves the condensation of an aldehyde with hippuric acid in the presence of acetic anhydride and an acetate catalyst . The reaction conditions usually require dry acetic anhydride and a controlled temperature to ensure the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl or oxazole rings.
科学的研究の応用
2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological macromolecules. The compound may also modulate specific signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2-(5-phenyl-2-oxazolyl)benzoic acid: A closely related compound with similar structural features.
2-(1,3-oxazol-5-yl)benzoic acid: Another oxazole derivative with different substitution patterns.
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: A compound with an oxadiazole ring instead of an oxazole ring.
Uniqueness
2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
60510-53-4 |
|---|---|
分子式 |
C16H11NO3 |
分子量 |
265.26 g/mol |
IUPAC名 |
2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C16H11NO3/c18-16(19)13-9-5-4-8-12(13)15-10-14(17-20-15)11-6-2-1-3-7-11/h1-10H,(H,18,19) |
InChIキー |
SKWKXSFFAQMIAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


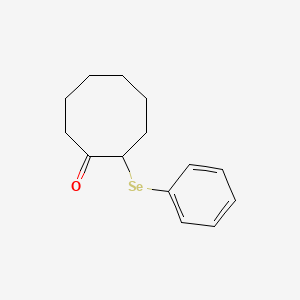
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
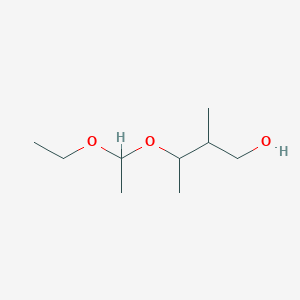
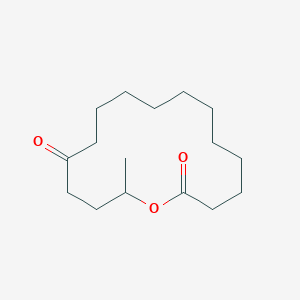

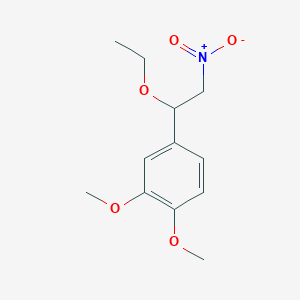

![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
